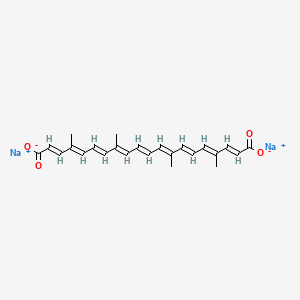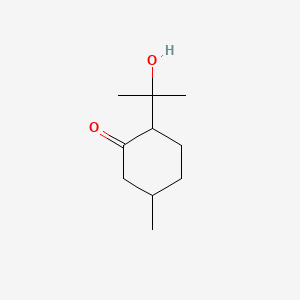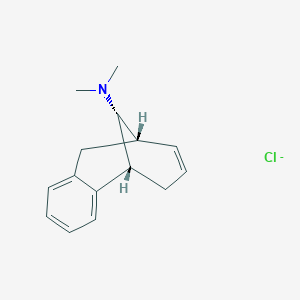
3-Chloro-4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium methyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium methyl sulphate is a complex organic compound with a molecular formula of C21H31ClN5.CH3O4S . This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium methyl sulphate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by azo coupling with a secondary amine. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring high purity and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the cleavage of the azo bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines .
Aplicaciones Científicas De Investigación
3-Chloro-4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium methyl sulphate has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry: Widely used in the production of dyes and pigments for textiles and plastics
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium methyl sulphate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting normal cellular processes. Additionally, it can interact with proteins, altering their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium chloride
- 3-Chloro-4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium bromide
Uniqueness
Compared to similar compounds, 3-Chloro-4-((4-((2-(dimethylamino)ethyl)ethylamino)phenyl)azo)-N,N,N-trimethylanilinium methyl sulphate exhibits unique properties due to the presence of the methyl sulphate group. This group enhances its solubility and stability, making it more suitable for industrial applications .
Propiedades
Número CAS |
97862-00-5 |
|---|---|
Fórmula molecular |
C22H34ClN5O4S |
Peso molecular |
500.1 g/mol |
Nombre IUPAC |
[3-chloro-4-[[4-[2-(dimethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C21H31ClN5.CH4O4S/c1-7-26(15-14-25(2)3)18-10-8-17(9-11-18)23-24-21-13-12-19(16-20(21)22)27(4,5)6;1-5-6(2,3)4/h8-13,16H,7,14-15H2,1-6H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
HZWHEWKQOKKNBA-UHFFFAOYSA-M |
SMILES canónico |
CCN(CCN(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](C)(C)C)Cl.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




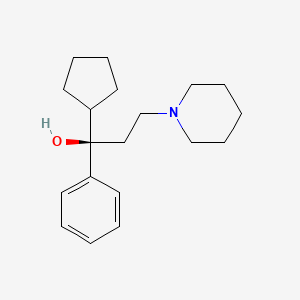
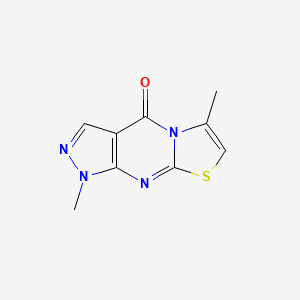
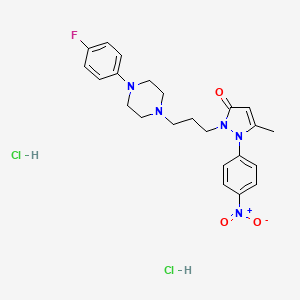

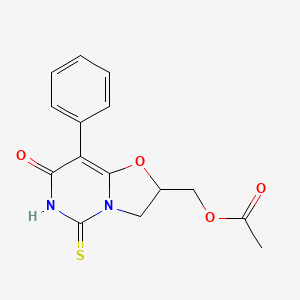
![2-ethyl-5-(5-fluoro-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12712581.png)
